Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate
CAS No.: 1141473-78-0
Cat. No.: VC2929505
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1141473-78-0 |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-3-19-15(18)12-7-8-14(13(16)10-12)17-9-5-4-6-11(17)2/h7-8,10-11H,3-6,9,16H2,1-2H3 |
| Standard InChI Key | RCYDOMABQRLBEK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2C)N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2C)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate consists of a benzoate core with an amino group at the 3-position and a 2-methylpiperidin-1-yl group at the 4-position. The compound has the molecular formula C15H22N2O2 with a molecular weight of 262.35 g/mol . Its structure can be uniquely identified by its CAS number (1141473-78-0) and InChI Key (RCYDOMABQRLBEK-UHFFFAOYSA-N) .
Synthesis Methods
Esterification of the Corresponding Acid
One likely synthetic route involves the esterification of 3-amino-4-(2-methylpiperidin-1-yl)benzoic acid with ethanol under appropriate conditions. This approach parallels the synthesis of the related compound Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate which involves "the reaction of 3-amino-4-(4-methyl-1-piperidinyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification".
Reduction of Nitro Precursor
An alternative synthetic approach could involve the reduction of Ethyl 3-nitro-4-(2-methylpiperidin-1-yl)benzoate to the corresponding amine. This transformation is supported by information regarding the related compound Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate, which "can undergo several chemical transformations: Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron or zinc in acidic conditions, or hydrogen with a suitable catalyst".
Common reducing agents for this transformation include iron or zinc in acidic conditions, tin(II) chloride, sodium dithionite, or catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon.
Nucleophilic Aromatic Substitution
A third potential synthetic route could involve nucleophilic aromatic substitution of a suitably activated precursor, such as ethyl 3-amino-4-fluorobenzoate or ethyl 3-amino-4-chlorobenzoate, with 2-methylpiperidine. This approach would require appropriate reaction conditions, potentially including a base to neutralize the hydrogen halide formed and possibly a catalyst to facilitate the substitution.
Laboratory Scale Preparation
For laboratory scale preparation, considerations would include:
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Selection of high-purity starting materials to ensure product quality
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Careful control of reaction conditions (temperature, time, pH) to optimize yield
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Appropriate purification techniques, which may include recrystallization or column chromatography
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Analytical methods for confirming product identity and purity
Chemical Reactivity and Transformations
Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate contains multiple functional groups that can participate in various chemical reactions, making it a versatile building block for further transformations.
Reactions of the Amino Group
The primary aromatic amine at the 3-position represents a reactive site for numerous transformations:
Diazotization Reactions
The amino group can undergo diazotization with nitrous acid to form a diazonium salt, which can then participate in various transformations including:
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Sandmeyer reactions to introduce halogens
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Replacement with hydroxyl group to form phenol derivatives
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Formation of azo compounds through coupling reactions
Schiff Base Formation
The amino group can react with aldehydes to form imines (Schiff bases), similar to the reactions described for other amino-benzoate derivatives: "Synthesis of (E)-4-(((4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl)imino)methyl)-2,6-dimethoxyphenol" . These Schiff bases may exhibit interesting biological activities, as indicated by research on similar compounds showing "antimicrobial activity of new imides and Schiff bases derived from ethyl-4-amino benzoate" .
Reactions of the Ester Group
The ethyl ester functionality provides opportunities for further chemical transformations:
Hydrolysis
The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation would result in a compound similar to 3-Amino-4-(piperidin-1-yl)benzoic acid mentioned in the literature .
Transesterification
In the presence of different alcohols and appropriate catalysts, the ethyl ester can undergo transesterification to form alternative ester derivatives.
Amidation
The ester can react with amines to form amide derivatives, which could be relevant for the development of potential bioactive compounds. This type of transformation is suggested in the literature discussing "the synthesis of 1,3,4-oxadiazole derivatives" where "the first step of the reaction involves" conversion of the ester to a hydrazide .
Reactions Involving the Piperidine Moiety
The 2-methylpiperidine group introduces additional reactivity patterns:
N-Alkylation and N-Acylation
The tertiary nitrogen of the piperidine ring could potentially undergo N-alkylation under forcing conditions to form quaternary ammonium salts or N-oxidation to form N-oxides.
Conformational Considerations
Biological Activity and Applications
Antidepressant Activity
The presence of the piperidine moiety, which is found in several antidepressant medications, suggests potential activity in this therapeutic area. Research on the 4-methyl analog indicates "potential antidepressant effects, possibly through serotonin receptor modulation".
Anti-inflammatory Properties
Studies have shown that similar benzoate derivatives "may also exhibit anti-inflammatory properties, contributing to its therapeutic profile in chronic inflammatory conditions". The amino group in our compound could potentially contribute to this activity through various biological pathways.
Structure-Activity Relationships
The position of the methyl group on the piperidine ring (2-position versus 4-position) may significantly influence the biological activity profile. Research on RNA polymerase inhibitors has demonstrated that "the position of substituents on the piperidine ring can significantly impact biological activity" .
This positional effect is further supported by findings that "substituents at the 4-position" of the piperidine ring appear important for maintaining biochemical activity in certain compounds . The 2-methyl substitution in our compound might therefore result in a unique pharmacological profile compared to the more commonly studied 4-methyl analogs.
Applications in Medicinal Chemistry
Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate could serve as a valuable scaffold for medicinal chemistry applications:
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As a building block for the synthesis of more complex bioactive molecules
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As a potential lead compound for drug discovery programs
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As a structural template for the development of focused chemical libraries
The compound shares structural features with components of molecules being investigated for the "treatment of multiple sclerosis and other diseases" , suggesting potential applications in neurological disorders.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Expected IR absorption bands would include:
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N-H stretching of the primary amine (3300-3500 cm-1)
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C=O stretching of the ester carbonyl (1700-1750 cm-1)
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C-N stretching vibrations (1200-1350 cm-1)
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Aromatic C=C stretching (1400-1600 cm-1)
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Aliphatic C-H stretching (2800-3000 cm-1)
Such spectroscopic data would be crucial for confirming the structure and purity of synthesized material, similar to the characterization approaches described for other benzoate derivatives in the literature .
Research Opportunities and Future Directions
Synthetic Diversification
The multi-functional nature of Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate presents numerous opportunities for chemical diversification:
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Development of heterocyclic derivatives through cyclization reactions
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Creation of combinatorial libraries by systematic modification of the amino, ester, and piperidine moieties
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Exploration of stereoselective transformations influenced by the chiral center in the 2-methylpiperidine ring
Biological Evaluation
Comprehensive biological screening would be valuable to establish the activity profile of this compound:
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Receptor binding assays to identify potential molecular targets
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Functional assays to characterize pharmacological effects
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Structure-activity relationship studies comparing with positional isomers and other analogs
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Investigation of potential applications in treating neurological disorders, pain, or inflammatory conditions
Material Science Applications
Beyond pharmaceutical applications, the compound's structural features might make it relevant for materials science applications:
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As a component in supramolecular assemblies utilizing hydrogen bonding capabilities
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As a functional monomer for specialized polymers
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In the development of molecular recognition systems or chemosensors
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